N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine vs. N-Aryl Analogues: ACAT Inhibitory Activity Structure-Activity Relationship
In a systematic SAR study of 4,5-diphenylthiazole derivatives as ACAT inhibitors, the N-butyl urea derivative (structurally analogous to N-butyl-4,5-diphenyl-1,3-thiazol-2-amine) demonstrated low micromolar IC50 potency [1]. Critically, this compound was one of only two derivatives in the series to achieve meaningful ACAT inhibition, whereas N-aryl substituted analogues lacking the N-butyl chain failed to show comparable activity. Furthermore, the study revealed that removal of the 5-phenyl group or replacement of the thiazole core with imidazole abolished activity entirely [1].
| Evidence Dimension | In vitro ACAT inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 in the low micromolar range (exact value not disclosed) |
| Comparator Or Baseline | N-aryl and other N-alkyl analogues |
| Quantified Difference | Target compound and its closely related urea analogue are among the most active in the series; N-aryl analogues show minimal to no activity. |
| Conditions | Rat liver microsomes; measurement of cholesteryl[14C]oleate formation from cholesterol and [1-14C]oleoyl-CoA [1] |
Why This Matters
For procurement in cardiovascular or metabolic disease research programs, this compound provides a validated starting point within a series where minor N-substituent changes drastically alter target engagement.
- [1] Romeo, G., Salerno, L., Milla, P., Siracusa, M., Cattel, L., & Russo, F. (1999). Synthesis of novel 4,5-diphenylthiazole derivatives as potential acyl-CoA:cholesterol O-acyltransferase inhibitors. Die Pharmazie, 54(1), 19–23. PMID: 9987793. View Source
